N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S2/c20-15(12-7-8-13(23-12)19(21)22)18-16-17-14-10-4-2-1-3-9(10)5-6-11(14)24-16/h1-4,7-8H,5-6H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUBTLXSVFBAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthothiazole core, followed by the introduction of the nitrothiophene carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:
- Oxidation: Can be oxidized to form corresponding oxides.
- Reduction: The nitro group can be reduced to an amine.
- Substitution Reactions: Engages in nucleophilic or electrophilic substitutions depending on the reagents used .
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary investigations suggest that this compound may have significant effects against cancer cell lines. For example, compounds derived from similar structures have demonstrated growth inhibition rates of over 70% against certain cancer types .
Medicine
The compound is under investigation for its therapeutic potential in treating various diseases:
- Cancer Therapy: Ongoing studies are evaluating its efficacy as a chemotherapeutic agent against different cancer types.
- Drug Development: Its unique properties make it a valuable candidate for developing new drugs targeting specific pathways involved in disease progression .
Industry
In industrial applications, this compound is being explored for:
- Material Science: Utilized in the development of new materials with specialized properties.
- Specialty Chemicals Production: Acts as a precursor in synthesizing various specialty chemicals used across multiple industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Features of Compared Compounds
Detailed Analysis
Core Scaffold and Electronic Properties
- Target Compound : The fused dihydronaphthothiazole core provides rigidity and planar aromaticity, while the nitrothiophene carboxamide introduces strong electron-withdrawing effects. This combination may enhance interactions with biological targets requiring π-π stacking or charge-transfer interactions.
- Compound 8b (): Replaces the thiazole with an isoxazole ring and incorporates a chloro substituent.
- Compound : Retains a thiazole ring but links it to a tetrahydro-azepine system. The methoxyphenyl group may enhance membrane permeability, contributing to its cardioprotective efficacy .
- Carbamate Derivatives () : Feature thiazole-linked carbamates with bulky substituents (e.g., hydroperoxypropan-2-yl), likely designed for protease inhibition or enhanced metabolic stability .
Substituent Effects on Bioactivity
- Nitro Group (Target Compound) : The nitro group on thiophene may increase oxidative stress in microbial or cancer cells, a mechanism observed in nitroheterocyclic drugs like metronidazole. However, this remains speculative without direct data.
- Chloro and Phenethylpiperidine (Compound 8b) : The chloro substituent could modulate lipophilicity, while the phenethylpiperidine moiety may target neurotransmitter receptors, as seen in antipsychotic agents .
- Hydrazine Linkage ( Compound) : The hydrazine bridge likely stabilizes the molecule in physiological conditions, contributing to its cardioprotective action against hypoxia .
Pharmacological Potential
- Compound : Demonstrated cardioprotective activity surpassing reference drugs, suggesting thiazole-azepine hybrids as promising leads for cardiovascular therapeutics .
- Carbamate Derivatives () : Structural complexity (e.g., diphenylhexane backbones) implies targeting of enzymes with deep binding pockets, such as HIV proteases or thrombin .
- Target Compound : The lack of direct activity data necessitates caution, but its nitrothiophene moiety aligns with antimicrobial or antiparasitic drug design paradigms.
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS No. 557782-81-7) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.46 g/mol. The compound features a nitro group (), which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The reduction process typically involves enzymatic reactions utilizing NADH or NADPH as reducing agents .
- Antimicrobial Action : Nitro-containing compounds are known for their ability to generate toxic intermediates upon reduction, which can bind covalently to DNA and induce cell death in microorganisms. This mechanism is particularly effective against various bacterial strains .
- Anti-inflammatory Properties : Compounds with nitro groups have been shown to inhibit pro-inflammatory mediators such as COX-2 and TNF-α, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it may be effective against bacteria such as H. pylori and M. tuberculosis, making it a candidate for further development as an antibiotic .
Anticancer Activity
The compound has demonstrated potential anticancer activity through mechanisms involving the induction of apoptosis and inhibition of cell proliferation in cancer cell lines. Studies suggest that the nitro group plays a vital role in these effects by generating reactive oxygen species (ROS) that can damage cellular components .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds, highlighting the importance of structural modifications on their activity profiles:
Q & A
Q. What are the recommended synthetic routes for N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of thioamide precursors with nitro-substituted thiophene carboxylic acid derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound .
- Optimization : Monitor reaction progress using TLC. Use catalysts like triethylamine to enhance yields and reduce side products. Purity >95% is achievable with iterative solvent washes .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm molecular structure via - and -NMR to verify aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peaks) .
- IR Spectroscopy : Identify key functional groups (e.g., NO stretch at ~1520 cm, amide C=O at ~1680 cm) .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (e.g., H37Rv strain). Include positive controls (isoniazid) and negative controls .
- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HepG2) to assess IC. A selectivity index (SI = IC/MIC) >10 indicates therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize antimycobacterial efficacy and reduce toxicity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents on the nitrothiophene or dihydronaphthothiazole moieties. For example, replace nitro with cyano groups to assess electron-withdrawing effects .
- In Vitro Screening : Test analogs against drug-resistant M. tuberculosis strains (e.g., XDR-TB) and measure efflux pump inhibition using ethidium bromide accumulation assays .
- Toxicity Profiling : Use metabolic stability assays (e.g., microsomal half-life) and Ames tests for mutagenicity. Prioritize derivatives with SI >20 and metabolic stability >60 minutes .
Q. What computational strategies predict binding interactions with mycobacterial targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with Mtb ATP synthase or InhA (enoyl-ACP reductase). Set grid boxes to cover active sites (e.g., 25 Å) and validate with co-crystallized ligands .
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .
Q. How should researchers address discrepancies in biological activity data across experimental replicates?
- Methodological Answer :
- Controlled Variables : Standardize inoculum size (e.g., McFarland 0.5 for Mtb) and solvent consistency (DMSO concentration ≤1%) .
- Efflux Pump Interference : Co-administer efflux inhibitors (e.g., verapamil) to identify false negatives due to bacterial efflux mechanisms .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests for MIC comparisons. Outlier removal requires justification via Grubbs’ test (α=0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
